tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
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Overview
Description
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused bicyclic structure, which includes a pyrazine ring and a pyrazolidine ring. The unique structural properties of this compound make it a valuable scaffold for the development of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
If we consider the similar compounds, they inhibit trka, a subtype of trks . This inhibition could potentially lead to a decrease in the proliferation and differentiation of cells .
Biochemical Pathways
Trks, which are potential targets of similar compounds, are known to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A similar compound, referred to as compound c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to inhibit the proliferation of certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione typically involves multi-step procedures. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloroacetone with 2,4-dinitrophenylhydrazine and sarcosine ethyl ester can lead to the formation of the desired compound . Another approach involves the use of N-benzylethanolamine as a starting material, which undergoes a series of reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .
Scientific Research Applications
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrazines: These compounds share a similar fused bicyclic structure and exhibit comparable pharmacological properties.
Pyrazino[1,2-a]quinolines: Another class of compounds with a fused bicyclic structure, known for their biological activities.
Pyridazines and Pyridazinones: These compounds contain adjacent nitrogen atoms in their ring structure and are known for their wide range of pharmacological activities.
Uniqueness
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-6-4-9-7(12)5-3-8-1-2-10(5)6/h5,8H,1-4H2,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVSPOJGBBOZGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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